4-Methoxy-3-(trifluoromethyl)pyridine
Overview
Description
4-Methoxy-3-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Chemical Reactivity
4-Methoxy-3-(trifluoromethyl)pyridine and its derivatives are involved in various chemical synthesis processes. Flögel et al. (2004) described its use in creating trifluoromethyl-substituted pyridinol derivatives, demonstrating its reactivity in forming pyridine derivatives through novel mechanisms (Flögel et al., 2004). Similarly, Hedidi et al. (2016) showed its application in deprotometalation reactions, emphasizing its utility in functionalizing pyridine molecules at specific positions (Hedidi et al., 2016).
Corrosion Inhibition
The compound has been studied for its potential in corrosion inhibition. Ansari et al. (2015) investigated pyridine derivatives as corrosion inhibitors for mild steel in hydrochloric acid, suggesting the potential of these compounds in protecting metals from corrosion (Ansari et al., 2015).
Molecular Structure Analysis
Studies have also been conducted on the crystal and molecular structure of derivatives of this compound. Dash et al. (2008) analyzed the crystal structure of a complex derived from this compound, contributing to the understanding of its structural properties (Dash et al., 2008).
Interaction with Other Chemicals
Research by Nakash et al. (2005) explored the formation of hypervalent complexes with pyridine derivatives, indicating the potential of this compound in forming diverse chemical complexes (Nakash et al., 2005).
Spectroscopic Characterization
The spectroscopic properties of pyridine derivatives, including those similar to this compound, have been studied for insights into their electronic and structural characteristics. Tamer et al. (2018) provided a detailed analysis using FT-IR and UV-Vis spectroscopy, enhancing the understanding of these compounds at the molecular level (Tamer et al., 2018).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives play a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Mode of Action
It’s known that molecules with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward enzyme inhibition by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Result of Action
It’s known that trifluoromethylpyridine derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Action Environment
It’s known that the demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years .
Future Directions
properties
IUPAC Name |
4-methoxy-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-6-2-3-11-4-5(6)7(8,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMORMIUMBXJQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285285 | |
Record name | 4-Methoxy-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201285285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214346-70-9 | |
Record name | 4-Methoxy-3-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214346-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201285285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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